5-Methyl-1-naphthoyl chloride

Description

Contextualization within Aromatic Acyl Halide Chemistry

5-Methyl-1-naphthoyl chloride belongs to the class of organic compounds known as aromatic acyl halides. Acyl halides, in general, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen atom. fiveable.me They are characterized by the functional group -COX, where 'X' is a halogen. Acyl chlorides, such as this compound, are the most frequently used acyl halides in synthesis. wikipedia.org

The defining characteristic of acyl halides is their high reactivity, which makes them powerful intermediates for creating other organic compounds. fiveable.mewikipedia.org This reactivity stems from the carbonyl group (C=O) and the fact that the halogen is an excellent leaving group. fiveable.me The carbonyl carbon becomes highly electrophilic and susceptible to attack by various nucleophiles. fiveable.me

Aromatic acyl halides, which have the acyl halide group attached to an aromatic ring system like naphthalene (B1677914), are fundamental reagents in numerous organic transformations. wikipedia.org They readily participate in nucleophilic acyl substitution reactions with a wide range of nucleophiles:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid. wikipedia.org

Alcoholysis: Reaction with alcohols to produce esters. wikipedia.org

Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. wikipedia.org

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones. wikipedia.org

Due to this high reactivity, acyl halides are typically used as starting materials to synthesize less reactive carboxylic acid derivatives like esters and amides. pressbooks.pub The synthesis of acyl halides themselves is commonly achieved by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

Significance of Naphthalene Derivatives in Chemical Research

The naphthalene core, a fused bicyclic aromatic system of two benzene (B151609) rings, is a privileged scaffold in chemical research due to its structural and electronic properties. ijrpr.comnih.gov This structural motif is present in numerous natural products and synthetic compounds that exhibit significant biological and material properties. acs.orgresearchgate.net

The broad significance of naphthalene derivatives is evident across several domains:

Medicinal Chemistry: Naphthalene derivatives are integral to a wide array of pharmaceuticals. They exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. researchgate.netthieme-connect.com Notable examples include the nonsteroidal anti-inflammatory drug (NSAID) Naproxen and the antifungal agent Terbinafine. ijrpr.com The development of synthetic cannabinoid receptor ligands, such as JWH-018, also relies on a naphthoyl moiety.

Materials Science: The rigid and planar structure of the naphthalene system makes it a valuable component in the design of advanced materials. nih.gov Naphthalene derivatives are used in the production of polymers, resins, and dyes. ijrpr.com Their unique optical and electronic properties are harnessed in the development of materials for electronics and energy storage. ijrpr.comnih.gov

Agrochemicals: In agriculture, certain naphthalene derivatives are used in the formulation of pesticides, including herbicides and fungicides. pmarketresearch.com

The synthesis of these varied and complex naphthalene derivatives often requires precise and regioselective methods, with metal-catalyzed reactions and Lewis acid-catalyzed transformations being common strategies. nih.govresearchgate.netthieme-connect.com

Academic Research Focus and Scope for this compound

While extensive research exists for the parent compound, 1-naphthoyl chloride, and other substituted analogues, dedicated academic studies focusing specifically on this compound are less prevalent in the public domain. However, its chemical structure allows for a clear projection of its potential research applications. The presence of the methyl group at the C5 position offers a unique tool for synthetic chemists to probe steric and electronic effects in target molecules.

The primary research scope for this compound is as a specialized acylating agent to introduce the "5-methyl-1-naphthoyl" group into various substrates. This allows for the systematic modification of known, biologically active compounds. For instance, in the synthesis of cannabinoid receptor ligands where 1-naphthoyl chloride is a key reagent, substituting it with this compound would allow researchers to investigate how the addition of a methyl group at the C5 position influences the ligand's binding affinity and selectivity for CB1 and CB2 receptors.

The potential research applications can be extrapolated from the known uses of similar compounds:

Probing Molecular Interactions: As a derivatization reagent, it can be used to synthesize series of compounds to study structure-activity relationships (SAR), where the methyl group acts as a structural probe.

Synthesis of Novel Bioactive Agents: Its use in the synthesis of new amides and esters could lead to the discovery of novel therapeutic agents, particularly in areas where naphthalene derivatives have already shown promise, such as in anticancer and anti-inflammatory research. acs.orgthieme-connect.com

Advanced Materials Development: Incorporating the 5-methylnaphthalene moiety into polymers or dyes could fine-tune their physical or optical properties.

Chemical Compound Data

Below are tables detailing the properties of the closely related compound 1-Naphthoyl chloride, which provide a basis for understanding the expected characteristics of this compound, and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of 1-Naphthoyl chloride Note: Data is for the parent compound 1-Naphthoyl chloride (CAS: 879-18-5) as a reference.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClO |

| Molecular Weight | 190.63 g/mol |

| Boiling Point | 190 °C at 35 mmHg |

| Melting Point | 16-19 °C |

| Density | 1.265 g/mL at 25 °C |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-Naphthoyl chloride |

| This compound |

| Acyl chloride |

| Amide |

| Benzene |

| Carboxylic acid |

| Ester |

| JWH-018 |

| Ketone |

| Naproxen |

| Oxalyl chloride |

| Terbinafine |

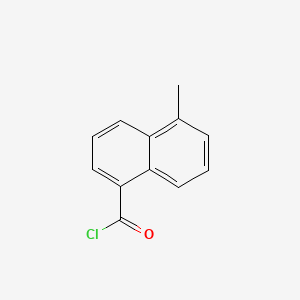

Structure

2D Structure

3D Structure

Properties

CAS No. |

101665-68-3 |

|---|---|

Molecular Formula |

C12H9ClO |

Molecular Weight |

204.653 |

IUPAC Name |

5-methylnaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 |

InChI Key |

JLKJBAWPPBOQFC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1C=CC=C2C(=O)Cl |

Synonyms |

1-Naphthalenecarbonyl chloride, 5-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1 Naphthoyl Chloride

Derivatization from 5-Methyl-1-naphthoic Acid

The most direct route to 5-Methyl-1-naphthoyl chloride involves the conversion of the carboxylic acid group of 5-Methyl-1-naphthoic acid into an acyl chloride. This transformation is typically accomplished using common chlorinating agents.

Thionyl Chloride Mediated Chlorination Pathways

Thionyl chloride (SOCl₂) is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction between 5-Methyl-1-naphthoic acid and thionyl chloride proceeds to form this compound. prepchem.com In a typical procedure, 6-methyl-1-naphthoic acid is heated to reflux with thionyl chloride for 30 minutes. Subsequent evaporation of the excess thionyl chloride yields the desired 6-methyl-1-naphthoyl chloride. prepchem.com

For the related compound, 1-naphthoic acid, a common procedure involves dissolving the acid in a dry, hot solvent like toluene, followed by the addition of thionyl chloride. The mixture is then refluxed for approximately two hours. After the reaction is complete, the solvent and any remaining thionyl chloride are removed under reduced pressure, often resulting in a quantitative yield of 1-naphthoyl chloride. chemicalbook.com The reaction can also be catalyzed by a small amount of N-methylpyrrolidone (NMP). google.com

It is important to note that thionyl chloride can sometimes lead to side reactions, such as chlorination of methyl groups on the aromatic ring, especially in heteroaromatic compounds when heated. researchgate.net

Oxalyl Chloride Based Preparations

Oxalyl chloride ((COCl)₂) offers a milder alternative to thionyl chloride for the preparation of acyl chlorides. rsc.org The reaction of 1-naphthoic acid with oxalyl chloride, often in a solvent like dichloromethane (B109758) or toluene, is an effective method for producing 1-naphthoyl chloride. google.com

A general procedure involves cooling a solution of the naphthoic acid in a suitable solvent to a low temperature (e.g., 0°C) and then slowly adding oxalyl chloride. google.com The reaction mixture is then allowed to warm to room temperature and may be refluxed to ensure completion. google.com The use of a catalyst, such as dimethylformamide (DMF), can facilitate the reaction. rsc.orggoogle.com

| Reagent | Solvent | Catalyst | Temperature | Reaction Time |

| Thionyl chloride | Toluene | NMP (optional) | Reflux | ~2 hours |

| Oxalyl chloride | Dichloromethane | DMF (optional) | 0°C to Reflux | ~1-2 hours |

Alternative Chlorinating Reagents in Acyl Chloride Synthesis

While thionyl chloride and oxalyl chloride are the most common reagents, other chlorinating agents can also be used for the synthesis of acyl chlorides from carboxylic acids. These include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). However, the use of these reagents can sometimes lead to the formation of byproducts that are difficult to separate from the desired acyl chloride.

More recently, methods utilizing triphenylphosphine (B44618) oxide and oxalyl chloride have been developed for the synthesis of carboxylic anhydrides, which proceeds through an in situ generated acyl chloride intermediate. acs.org This suggests the potential for adapting such systems for the direct synthesis of acyl chlorides.

Strategies for Constructing the 5-Methyl-1-naphthoyl Framework

Precursor Synthesis via Naphthalene (B1677914) Substitution Reactions

The synthesis of substituted naphthoic acids can be approached in several ways. One common method is the Friedel-Crafts acylation of a substituted naphthalene, followed by oxidation of the introduced acyl group. For instance, the acylation of 1-methylnaphthalene (B46632) can be a starting point. cdnsciencepub.com

Another strategy involves the direct carboxylation of a naphthalene derivative. For example, naphthalene itself can be carboxylated using carbon dioxide in the presence of a Lewis acid catalyst to produce 1-naphthoic acid. google.com This approach offers a more direct route, avoiding multiple steps.

Furthermore, multi-component reactions have been explored for the one-pot synthesis of substituted naphthoic acids. researchgate.net These methods often utilize catalysts like bismuth(III) nitrate (B79036) in strong acid to promote the desired transformations. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound and its precursors. Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents. acs.org

For the chlorination step, the choice between thionyl chloride and oxalyl chloride can influence the yield and purity. While thionyl chloride often gives quantitative yields, oxalyl chloride can be advantageous for substrates sensitive to harsher conditions. google.com The removal of excess reagent and solvent is also a critical step for obtaining a pure product.

| Precursor Synthesis Method | Key Reagents | Catalyst | Notes |

| Friedel-Crafts Acylation & Oxidation | Acetyl chloride, Oxidizing agent | AlCl₃ | Multi-step process |

| Direct Carboxylation | Carbon dioxide | Lewis Acid (e.g., La(OTf)₃) | More atom-economical |

| Multi-component Reaction | Various starting materials | Bi(NO₃)₃ / H₂SO₄ | One-pot synthesis |

Reactivity and Mechanistic Investigations of 5 Methyl 1 Naphthoyl Chloride in Organic Transformations

Electrophilic Acylation Reactions

Electrophilic acylation reactions involving 5-methyl-1-naphthoyl chloride are fundamental to the construction of various ketone-containing polycyclic aromatic compounds. These reactions, predominantly of the Friedel-Crafts type, are pivotal in synthetic chemistry for creating new carbon-carbon bonds. saskoer.ca

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. rsc.org In the case of this compound, this reaction involves the generation of a 5-methyl-1-naphthoyl acylium ion, which then acts as an electrophile and attacks an electron-rich aromatic or heteroaromatic substrate.

The regiochemical outcome of Friedel-Crafts acylation is significantly influenced by both steric and electronic factors. researchgate.net The 5-methyl group on the naphthoyl chloride exerts a notable directing effect. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution on substituted naphthalenes can be applied. The methyl group is an electron-donating group, which activates the naphthalene (B1677914) ring towards electrophilic attack. However, the position of acylation on the substrate will be determined by the electronic properties of the substrate itself and the steric hindrance posed by both the 5-methyl group and the substrate's existing substituents. For instance, in the acylation of electron-rich naphthalenes, substitution typically occurs at positions that are electronically favored and sterically accessible. google.com

Friedel-Crafts acylation reactions almost invariably require a Lewis acid catalyst to activate the acyl chloride. iitk.ac.in Common Lewis acids employed include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). iitk.ac.inmasterorganicchemistry.com The catalyst coordinates to the chlorine atom of the this compound, facilitating the departure of the chloride ion and the formation of the highly electrophilic acylium ion. saskoer.ca

A stoichiometric amount of the Lewis acid is often necessary because the product, an aryl ketone, can form a stable complex with the Lewis acid, rendering it inactive as a catalyst. wikipedia.org In some cases, milder Lewis acids or even Brønsted acids can be used, particularly when the aromatic substrate is highly activated. rsc.orgwikipedia.org The choice of catalyst and solvent system can be crucial in controlling the reaction's outcome and preventing side reactions.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Typical Application |

| Aluminum chloride | AlCl₃ | General purpose, highly reactive systems |

| Ferric chloride | FeCl₃ | Alternative to AlCl₃, often used with more sensitive substrates |

| Zinc chloride | ZnCl₂ | Milder catalyst for activated aromatic rings |

| Titanium tetrachloride | TiCl₄ | Used in specific synthetic applications |

The mechanism of Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with this compound to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion. saskoer.ca The positive charge on the acylium ion is delocalized between the carbon and oxygen atoms, which prevents the carbocation rearrangements that are often problematic in Friedel-Crafts alkylations. wikipedia.orglibretexts.org

Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a Wheland intermediate (also known as an arenium ion).

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (though it is complexed with the product). wikipedia.org

Lewis Acid Catalysis and Cocatalytic Systems

Intramolecular Friedel-Crafts Cyclizations

Intramolecular Friedel-Crafts reactions are powerful tools for constructing polycyclic ring systems. nih.gov In a relevant context, if this compound were part of a larger molecule with a tethered aromatic ring, an intramolecular acylation could occur to form a new fused ring. These cyclizations are particularly effective for forming five- and six-membered rings. masterorganicchemistry.com The success of such reactions depends on the length and flexibility of the tether connecting the naphthoyl group to the other aromatic moiety. The reaction is often promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). masterorganicchemistry.com Such strategies have been employed in the total synthesis of various natural products. rsc.orgnih.gov

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including this compound. msu.edu In these reactions, a nucleophile replaces the chloride, which is an excellent leaving group. futurelearn.com This class of reactions provides a versatile pathway to a wide range of carboxylic acid derivatives.

The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride ion. libretexts.orglibretexts.org The electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to attack by various nucleophiles. futurelearn.com

Common nucleophiles and the corresponding products include:

Water: Hydrolysis to form 5-methyl-1-naphthoic acid.

Alcohols: Alcoholysis to produce esters (e.g., reacting with methanol (B129727) to yield methyl 5-methyl-1-naphthoate). msu.edu

Ammonia (B1221849) and Amines: Aminolysis to form primary, secondary, or tertiary amides. msu.edu

Carboxylates: Reaction with a carboxylate salt to form an acid anhydride. masterorganicchemistry.com

The reactivity of acyl chlorides is generally high, allowing these substitutions to occur under mild conditions. libretexts.org The presence of the 5-methyl group is not expected to significantly hinder the nucleophilic attack at the carbonyl carbon due to its remote position.

Table 2: Products of Nucleophilic Acyl Substitution of this compound

| Nucleophile | Product Class |

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R'OH) | Ester |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (R'NH₂) | Secondary Amide |

| Secondary Amine (R'₂NH) | Tertiary Amide |

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding 5-methyl-1-naphthoate esters. This transformation follows a nucleophilic acyl substitution mechanism, where the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The general reactivity of acyl chlorides with alcohols is vigorous, and these reactions are fundamental in organic synthesis for creating ester linkages.

Kinetic Studies of Acyl Chloride Alcoholysis

While specific kinetic studies on the alcoholysis of this compound are not extensively documented, the kinetics can be inferred from studies on similar compounds like substituted benzoyl chlorides and other naphthoyl chlorides. uni.edu The alcoholysis of acyl chlorides is generally accepted to be a second-order reaction, being first-order with respect to both the acyl chloride and the alcohol. uni.edu However, when the alcohol is used in large excess as the solvent, the reaction follows pseudo-first-order kinetics. uni.edu

The mechanism can shift between a bimolecular nucleophilic substitution (SN2-type) and a unimolecular ionization (SN1-type) pathway depending on the solvent's polarity and ionizing power. researchgate.net In less polar solvents, a bimolecular addition-elimination pathway is dominant. In highly aqueous or polar solvents, a dissociative mechanism involving an acylium ion intermediate may be involved. The 5-methyl substituent on the naphthalene ring is an electron-donating group, which could slightly stabilize a potential acylium ion intermediate. However, its position is relatively remote from the reactive carbonyl center, suggesting its electronic effect on the reaction rate is minor compared to substituents at the ortho- or para-positions of a benzoyl chloride. The steric hindrance from the naphthyl group itself is a more significant factor, though 1-naphthoyl chloride is known to participate efficiently in sterically demanding reactions.

Synthetic Utility in Complex Ester Formation

The primary synthetic utility of this compound in this context is the introduction of the 5-methyl-1-naphthoyl moiety into complex molecules, particularly those containing alcohol or phenol functional groups. This is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. For instance, 1-naphthoyl chloride, a closely related compound, is used as a derivatizing agent for the analysis of alcohols and as an intermediate in the synthesis of fluorescent probes. thermofisher.in Esters derived from naphthoic acids are also components of some biologically active compounds.

The general conditions for these reactions are well-established, as demonstrated by the reactions of the parent compound, 1-naphthoyl chloride.

Table 1: Representative Esterification Reactions with 1-Naphthoyl Chloride This table serves as a proxy for the expected reactivity of this compound.

| Alcohol/Phenol | Base/Conditions | Ester Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Pyridine, RT, 12h | Methyl 1-naphthoate | 85–90% | |

| Ethanol | Triethylamine, CH₂Cl₂, RT | Ethyl 1-naphthoate | 88% | |

| Propan-2-ol | Reflux, 2h | Isopropyl 1-naphthoate | 78% | |

| 1-(1-Naphthyl)ethanol | Amidine-Based Catalyst, (i-PrCO)₂O | (R)-1-(1-Naphthyl)ethyl propionate | High Enantioselectivity |

Amidation with Amines and Ammonia

Similar to esterification, this compound readily reacts with ammonia, primary amines, and secondary amines to form the corresponding 5-methyl-1-naphthamides. The reaction proceeds via a nucleophilic acyl substitution mechanism and is a highly efficient method for forming robust amide bonds. These reactions are often performed under Schotten-Baumann conditions (using an aqueous base) or in an organic solvent with a tertiary amine base to scavenge the HCl produced. chemistryviews.org

Formation of Substituted Naphthamide Architectures

The formation of substituted naphthamides from this compound is a key application, as the naphthamide structural motif is present in numerous biologically active compounds. rsc.orgresearchgate.net For example, various substituted naphthamides have been investigated as VEGFR-2 inhibitors for cancer therapy, antimicrobial agents, and monoamine oxidase (MAO) inhibitors for neurological disorders. rsc.orgresearchgate.net The synthesis of these complex architectures typically involves the coupling of a substituted naphthoyl chloride with a suitable amine building block, often as a late-stage step in a multi-step synthesis. rsc.org The reliability and high yield of the amidation reaction make it an ideal method for constructing these target molecules.

Application in Protective Group Chemistry via Naphthoyl Moieties (e.g., 5-chloro-8-nitro-1-naphthoyl)

While amides are generally very stable and thus not ideal as protecting groups, specific substitution patterns on the naphthoyl ring can render them cleavable under mild and specific conditions. chemistryviews.org A prime example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group, which has been developed as a useful protecting group for amines. chemistryviews.orgacs.orgresearchgate.netacs.org

The NNap group is introduced by reacting an amine with 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl) under standard or Schotten-Baumann conditions, affording the corresponding NNap-protected amides in high yields (>86%). acs.orgresearchgate.net The key to its utility lies in the deprotection step. The significant steric strain between the carbonyl group at the C-1 position and the nitro group at the C-8 position of the naphthalene ring is a defining feature. chemistryviews.org This "sterically stressed" amide can be cleaved under mild reductive conditions, such as with zinc powder in acetic acid. chemistryviews.org The reduction of the nitro group to an amine is followed by a rapid, intramolecular cyclization to form a stable lactam, thereby releasing the original amine. chemistryviews.org This release of steric strain provides a strong thermodynamic driving force for the cleavage, allowing for deprotection under conditions that leave other protecting groups, like Boc or Cbz, intact. chemistryviews.orgacs.org

This strategy has been successfully applied in dipeptide synthesis and for the selective protection of the ε-amino group of lysine (B10760008). acs.org The steric bulk of the NNapCl reagent allows it to selectively acylate the less hindered ε-amino group over the α-amino group of lysine esters. acs.org

Reactions with Carbon-based Nucleophiles (e.g., enamines, active methylene (B1212753) compounds)

The electrophilic carbonyl carbon of this compound is a prime target for a variety of carbon-based nucleophiles. Reactions with enamines and active methylene compounds provide effective routes to functionalized naphthalene derivatives, such as β-dicarbonyls and related structures.

Enamines, which are formed from the reaction of a ketone or aldehyde with a secondary amine, serve as nucleophilic equivalents of enolates. libretexts.org They react readily with acyl chlorides like this compound in a process known as the Stork enamine acylation. The reaction proceeds through nucleophilic attack of the enamine's α-carbon on the acyl chloride, forming a new carbon-carbon bond and an intermediate iminium salt. libretexts.org Subsequent hydrolysis of this iminium salt regenerates the carbonyl group, yielding a 1,3-dicarbonyl compound. libretexts.org This three-step sequence—enamine formation, acylation, and hydrolysis—offers a reliable method for acylating ketones and aldehydes at the α-position. libretexts.org

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), are also potent carbon nucleophiles upon deprotonation. mdpi.com In the presence of a suitable base, these compounds form a stabilized carbanion that can attack this compound. This reaction, a form of acylation, directly attaches the 5-methyl-1-naphthoyl group to the carbon of the active methylene compound, creating a new β-dicarbonyl or a related functionalized product. mdpi.com This method is highly versatile for creating complex molecular architectures.

| Nucleophile Type | General Reactant | Expected Product with this compound | Reaction Type |

|---|---|---|---|

| Enamine | Cyclohexanone-derived enamine | 2-(5-Methyl-1-naphthoyl)cyclohexanone (after hydrolysis) | Stork Enamine Acylation libretexts.org |

| Active Methylene Compound | Diethyl malonate | Diethyl 2-(5-methyl-1-naphthoyl)malonate | Acylation mdpi.com |

| Active Methylene Compound | Ethyl acetoacetate | Ethyl 2-(5-methyl-1-naphthoyl)-3-oxobutanoate | Acylation mdpi.com |

Organometallic Reagent Interactions

The reactions of this compound with organometallic reagents are fundamental transformations for forming new carbon-carbon bonds, leading to the synthesis of valuable ketones and alcohols.

Grignard Reagent Additions to this compound

Grignard reagents (R-MgX) are powerful nucleophiles that readily react with the electrophilic carbonyl center of acyl chlorides. pressbooks.publibretexts.org This reactivity allows for the controlled and versatile synthesis of more complex molecules starting from this compound.

The outcome of the reaction between this compound and a Grignard reagent can be directed to selectively produce either a ketone or a tertiary alcohol by carefully controlling the reaction conditions and stoichiometry. organicchemistrytutor.comlibretexts.orglibretexts.org

Ketone Synthesis: The addition of one equivalent of a Grignard reagent to this compound at low temperatures typically leads to the formation of a ketone. libretexts.org The initial nucleophilic attack forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the corresponding ketone. libretexts.org To prevent a second addition of the Grignard reagent to the newly formed ketone (which is also electrophilic), the reaction is generally carried out at low temperatures, and the Grignard reagent is added slowly to the acyl chloride solution. Alternatively, Grignard reagents can be converted to less reactive organocadmium or organocuprate reagents in situ, which react with acyl chlorides but not with the resulting ketones.

Tertiary Alcohol Synthesis: To synthesize a tertiary alcohol, at least two equivalents of the Grignard reagent are required. libretexts.orglibretexts.org The first equivalent reacts with the acyl chloride to form a ketone as an intermediate. organicchemistrytutor.com This ketone then rapidly reacts with a second equivalent of the Grignard reagent in a subsequent nucleophilic addition. pressbooks.pub The resulting alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol product. libretexts.org If the desired alcohol has two identical alkyl or aryl groups attached to the carbinol carbon, this method is particularly efficient. organicchemistrytutor.com

| Grignard Reagent (R-MgX) | Equivalents | Typical Conditions | Product Type | Example Product |

|---|---|---|---|---|

| Methylmagnesium bromide | 1.0 | Low temperature (e.g., -78 °C) | Ketone | 1-(5-Methyl-1-naphthyl)ethan-1-one |

| Methylmagnesium bromide | ≥ 2.0 | 0 °C to room temperature | Tertiary Alcohol | 2-(5-Methyl-1-naphthyl)propan-2-ol |

| Phenylmagnesium bromide | 1.0 | Low temperature | Ketone | (5-Methyl-1-naphthyl)(phenyl)methanone |

| Phenylmagnesium bromide | ≥ 2.0 | Room temperature | Tertiary Alcohol | (5-Methyl-1-naphthyl)diphenylmethanol |

The 5-methyl group on the naphthalene ring of this compound exerts both steric and electronic influences on its reactivity with Grignard reagents.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the naphthalene ring slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted 1-naphthoyl chloride. However, the acyl chloride functional group remains highly reactive, and this deactivating effect is generally minor, not preventing the reaction but potentially modulating its rate compared to electron-poor aroyl chlorides.

Steric Effects: The naphthalene system is inherently bulky. The 5-methyl group is positioned on the same ring as the naphthoyl chloride but is relatively remote from the C1 carbonyl group. Unlike substituents at the C2 or C8 positions, the 5-methyl group does not significantly crowd the reaction center. The C8 position, in particular, can cause significant peri-strain, which can restrict rotation and influence reactivity at the C1 position. nih.gov The lack of a substituent at the C8 position in this compound means that the primary steric hindrance comes from the naphthalene ring itself rather than the methyl group. This allows for efficient reactions even with sterically demanding Grignard reagents.

Controlled Synthesis of Ketones and Tertiary Alcohols

Reactions with Organolithium and Organozinc Reagents

Like Grignard reagents, organolithium (R-Li) and organozinc (R-ZnX or R₂Zn) reagents serve as potent nucleophiles for reaction with this compound. libretexts.org However, their reactivity profiles differ, which can be exploited for synthetic advantage.

Organolithium Reagents: Organolithium compounds are generally more reactive and more basic than their Grignard counterparts. libretexts.orglibretexts.org Their reaction with this compound is vigorous and often more difficult to control at the ketone stage. taylorandfrancis.com Consequently, organolithium reagents are typically used when the desired product is a tertiary alcohol, as they readily add twice to the acyl chloride. Due to their high basicity, care must be taken to avoid side reactions if the organolithium reagent or the substrate has any acidic protons. libretexts.org

Organozinc Reagents: Organozinc reagents are significantly less reactive than both Grignard and organolithium reagents. acs.orgchemie-brunschwig.ch This milder reactivity makes them ideal for the selective synthesis of ketones from acyl chlorides. They will readily react with the highly electrophilic this compound but will not typically react with the less electrophilic ketone product. This chemoselectivity prevents the formation of tertiary alcohol byproducts. Often, these reactions are facilitated by a palladium or nickel catalyst in what is known as a Negishi coupling. chemie-brunschwig.ch

| Organometallic Reagent | Reactivity Profile | Primary Product with this compound | Comments |

|---|---|---|---|

| Organolithium (e.g., n-Butyllithium) | Very High | Tertiary Alcohol | Difficult to stop at the ketone stage; highly basic. libretexts.org |

| Organozinc (e.g., Diethylzinc) | Moderate / Low | Ketone | Excellent for selective ketone synthesis; often requires a catalyst. chemie-brunschwig.ch |

Compound Index

| Compound Name |

|---|

| 1-(5-Methyl-1-naphthyl)ethan-1-one |

| 1-naphthoyl chloride |

| 2-(5-Methyl-1-naphthyl)propan-2-ol |

| 2-(5-Methyl-1-naphthoyl)cyclohexanone |

| This compound |

| (5-Methyl-1-naphthyl)(phenyl)methanone |

| (5-Methyl-1-naphthyl)diphenylmethanol |

| Diethyl 2-(5-methyl-1-naphthoyl)malonate |

| Diethyl malonate |

| Diethylzinc |

| Ethyl 2-(5-methyl-1-naphthoyl)-3-oxobutanoate |

| Ethyl acetoacetate |

| Methylmagnesium bromide |

| n-Butyllithium |

| Phenylmagnesium bromide |

Applications of 5 Methyl 1 Naphthoyl Chloride As a Strategic Synthetic Intermediate

Construction of Functionalized Naphthalene (B1677914) Scaffolds

The inherent reactivity of the acyl chloride function allows 5-Methyl-1-naphthoyl chloride to serve as a key building block for elaborating the naphthalene core into more complex, functionalized structures, such as indole-fused derivatives and N-acyl thioureas.

The synthesis of 3-(1-naphthoyl)indoles is a significant area of research, particularly for the development of ligands for cannabinoid receptors. nih.gov The general and most widely documented method for creating this linkage is through a Friedel-Crafts acylation reaction. This typically involves the electrophilic substitution at the electron-rich C-3 position of an indole (B1671886) nucleus with a naphthoyl chloride, facilitated by a Lewis acid catalyst such as ethylaluminum dichloride (EtAlCl₂) or tin(IV) chloride (SnCl₄). cerilliant.com

An alternative route involves the preparation of an indole Grignard reagent (indolylmagnesium bromide) or an organoaluminum indole intermediate, which then undergoes nucleophilic attack on the acyl chloride. nih.gov N-alkylation of the resulting 3-naphthoyl indole is then commonly performed to generate the final target compounds. nih.gov

While specific examples detailing the use of this compound are not extensively documented in peer-reviewed literature, its chemical behavior is analogous to other substituted 1-naphthoyl chlorides used in these synthetic protocols. The reaction would proceed by coupling this compound with a desired indole (e.g., indole, 2-methylindole, or an N-alkylated indole) under established conditions to yield the corresponding 1-alkyl-3-(5-methyl-1-naphthoyl)indole. The presence of the 5-methyl group is not expected to impede these standard synthetic transformations.

Table 1: Synthetic Methodologies for N-Alkyl-3-(substituted-1-naphthoyl)indoles A table illustrating common synthetic routes analogous to those applicable for this compound.

| Target Compound Class | Reagents | Method | Reference |

| 3-(4-Halo-1-naphthoyl)indoles | N-Alkylindole, 4-Halo-1-naphthoyl chloride, Me₂AlCl | Modified Friedel-Crafts Acylation | nih.gov |

| 3-(8-Halo-1-naphthoyl)indoles | N-Alkylindole, 8-Halo-1-naphthoyl chloride, Me₂AlCl | Modified Friedel-Crafts Acylation | nih.gov |

| 3-(1-Naphthoyl)indole | Indole, 1-Naphthoyl chloride, EtAlCl₂ | Friedel-Crafts Acylation | google.com |

| N-Alkyl-3-(1-naphthoyl)indoles | 3-(1-Naphthoyl)indole, Alkyl halide, KOH/DMSO | N-Alkylation | nih.gov |

N-acyl thioureas are versatile intermediates in organic synthesis and have garnered attention for their biological activities. The synthesis of N-(naphthoyl) thiourea (B124793) derivatives is efficiently achieved through a one-pot reaction. mdpi.comnih.gov The process begins with the reaction of a naphthoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.comnih.govnih.gov This step forms a highly reactive acyl isothiocyanate intermediate in situ.

The subsequent addition of a primary or secondary amine to the reaction mixture results in a nucleophilic attack on the isothiocyanate carbon, affording the desired N-acyl thiourea derivative in good yield. mdpi.com This methodology is robust and allows for the creation of a diverse library of compounds by varying the amine component. The use of ultrasonic irradiation has been shown to accelerate the reaction. nih.govrsc.org this compound is an ideal substrate for this transformation, enabling access to a series of N-((5-methyl-1-naphthoyl)carbamothioyl)amides.

General Synthesis of N-(5-Methyl-1-naphthoyl) Thioureas

Step 1: Formation of Acyl Isothiocyanate

This compound + NH₄SCN → 5-Methyl-1-naphthoyl isothiocyanate + NH₄Cl

Step 2: Reaction with Amine

5-Methyl-1-naphthoyl isothiocyanate + R-NH₂ → N-(Alkyl/Aryl)-N'-(5-methyl-1-naphthoyl)thiourea

Synthesis of Indole-Fused Naphthoyl Derivatives

Development of Advanced Organic Materials Precursors

Naphthoyl chlorides, in general, are utilized as reagents for introducing the naphthalene moiety into larger molecular structures to create advanced organic materials. guidechem.com The naphthalene core is inherently fluorescent, making it a valuable chromophore in the design of fluorescent probes and sensors. For instance, 1-naphthoyl chloride has been reacted with rhodamine B hydrazide to prepare a fluorescent chemosensor capable of detecting volatile acidic gases. google.com The reaction involves the acylation of the hydrazine (B178648) nitrogen by the naphthoyl chloride. google.com

By analogy, this compound can serve as a precursor for similar advanced materials. Its reaction with appropriate nucleophiles (alcohols, amines, hydrazines) allows for the covalent attachment of the 5-methylnaphthalene fluorophore to other molecules. The 5-methyl group can subtly modify the photophysical properties, such as quantum yield and emission wavelength, as well as improve the solubility and processability of the resulting material in organic media. Potential applications include the synthesis of fluorescent labels for biomolecules, dopants for organic light-emitting diodes (OLEDs), and monomers for specialty polymers with tailored optical properties.

Utilization in Multi-Step Total Synthesis Endeavors

In the realm of complex molecule synthesis, substituted acyl chlorides are fundamental building blocks for installing specific structural motifs. While the direct application of this compound in a completed total synthesis is not widely reported, its utility can be inferred from syntheses involving structurally similar reagents. A prominent example is the industrial synthesis of the penicillin-based antibiotic Nafcillin, which involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride. semanticscholar.org This key step constructs the side chain that is crucial for the drug's biological activity and resistance to bacterial enzymes. semanticscholar.org

Similarly, this compound represents a strategic intermediate for introducing the 5-methyl-1-naphthoyl group during the total synthesis of natural products or the preparation of complex pharmaceutical analogues. Its role would be to acylate a key amine or alcohol nucleophile within a complex intermediate, thereby building a target molecule step-by-step. This approach is central to medicinal chemistry campaigns aimed at generating a series of related compounds for structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of Substituted Naphthoyl Moieties

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. clemson.edu By systematically modifying a lead compound, chemists can optimize its potency, selectivity, and pharmacokinetic properties. The 5-methyl-1-naphthoyl scaffold is a key component in many biologically active molecules, and understanding the role of the methyl group is critical for rational drug design.

The influence of substituents on the naphthoyl ring of cannabimimetic indoles has been extensively studied to develop ligands with high affinity and selectivity for the cannabinoid receptors CB1 and CB2. nih.govresearchgate.net These studies provide a robust framework for predicting the potential impact of a methyl group at the 5-position.

Research on a wide array of 1-alkyl-3-(substituted-1-naphthoyl)indoles has shown that both the electronic properties and steric profile of the substituent on the naphthalene ring critically affect receptor binding. nih.gov For example, a small alkyl group, such as methyl, at the 4-position of the naphthoyl ring was found to enhance affinity for both CB1 and CB2 receptors. nih.gov Conversely, a methyl group at the 7-position had minimal effect on the binding affinity for either receptor. nih.gov Electron-donating methoxy (B1213986) groups showed strong positional effects; a 2- or 6-methoxy group significantly decreased CB1 affinity while having little impact on CB2 affinity, thus producing more CB2-selective compounds. nih.gov In contrast, electron-withdrawing groups like halogens at the C-4 or C-8 positions also modulate affinity and selectivity in a position-dependent manner. nih.govresearchgate.net

Table 2: Cannabinoid Receptor Binding Affinities (Ki, nM) for Selected 1-Pentyl-3-(substituted-1-naphthoyl)indoles This table summarizes SAR data from related compounds, providing context for the potential effects of a 5-methyl substituent. Data sourced from Huffman et al. nih.gov

| Naphthoyl Substituent | Compound (JWH-) | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Ratio |

| None | JWH-018 | 9.00 ± 1.30 | 2.94 ± 0.26 | 3.06 |

| 4-Methyl | JWH-122 | 0.69 ± 0.05 | 0.28 ± 0.01 | 2.46 |

| 7-Methoxy | JWH-081 | 1.2 ± 0.2 | 12.4 ± 1.7 | 0.10 |

| 4-Methoxy | JWH-081 | 1.0 ± 0.1 | 2.2 ± 0.3 | 0.45 |

| 4-Fluoro | JWH-412 | 1.2 ± 0.1 | 1.3 ± 0.1 | 0.92 |

| 4-Chloro | JWH-398 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.09 |

| 8-Bromo | JWH-424 | 15.0 ± 2.0 | 4.8 ± 0.6 | 3.13 |

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Methyl 1 Naphthoyl Chloride

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Carbonyl Chloride Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The most diagnostic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. Due to the high electronegativity of the chlorine atom, which enhances the double bond character of the carbonyl group through inductive effects, this absorption appears at a characteristically high frequency.

For acyl chlorides in general, the C=O stretching band is typically observed in the range of 1790-1810 cm⁻¹. uomustansiriyah.edu.iq Aromatic acyl chlorides, such as benzoyl chloride, exhibit this intense absorption at approximately 1790 cm⁻¹. oregonstate.edu In the case of 5-Methyl-1-naphthoyl chloride, the carbonyl group is conjugated with the naphthalene (B1677914) aromatic system. This conjugation typically lowers the frequency of the C=O stretch by 20-30 cm⁻¹. oregonstate.edu Therefore, the characteristic C=O stretching absorption for this compound is expected to be a strong band in the region of 1760–1780 cm⁻¹. The presence of a strong absorption in this region is a key indicator of the acyl chloride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum can be predicted based on data from analogous structures like 1,5-dimethylnaphthalene, where aromatic protons resonate between δ 7.3 and 7.9 ppm and methyl protons appear near δ 2.7 ppm. chemicalbook.com The electron-withdrawing acyl chloride group at the C1 position significantly deshields adjacent protons. The proton at the C8 position (peri-proton) is expected to be the most downfield aromatic signal due to both anisotropic and steric compression effects from the carbonyl group. The methyl group at C5 will appear as a singlet, likely in the δ 2.6–2.8 ppm region. The remaining aromatic protons will appear as a series of doublets and triplets, with coupling constants characteristic of ortho (J ≈ 7–9 Hz) and meta (J ≈ 1–3 Hz) relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.0 – 8.2 | Doublet (d) |

| H-3 | 7.5 – 7.7 | Triplet (t) |

| H-4 | 7.9 – 8.1 | Doublet (d) |

| H-6 | 7.4 – 7.6 | Doublet (d) |

| H-7 | 7.5 – 7.7 | Triplet (t) |

| H-8 | 8.8 – 9.0 | Doublet (d) |

| 5-CH₃ | 2.6 – 2.8 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. The carbonyl carbon of acyl chlorides is highly deshielded and typically appears in the δ 165-185 ppm region. libretexts.orgoregonstate.edu For 2-naphthoyl chloride, this signal has been reported at δ 167.4 ppm. chemicalbook.com The spectrum of this compound would show 12 distinct signals corresponding to its 12 carbon atoms. The methyl carbon is expected around δ 20-22 ppm. The ten aromatic carbons will resonate in the typical δ 120-140 ppm range, with quaternary carbons (C1, C4a, C5, C8a) identifiable by their lower intensity in standard spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 – 170 |

| C1 | 133 – 136 |

| C2 | 129 – 131 |

| C3 | 127 – 129 |

| C4 | 130 – 132 |

| C4a | 135 – 138 |

| C5 | 138 – 141 |

| C6 | 125 – 127 |

| C7 | 128 – 130 |

| C8 | 124 – 126 |

| C8a | 132 – 135 |

| 5-CH₃ | 20 – 22 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing connectivity between atoms. scielo.org.za

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org In this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-6/H-7, and H-7/H-8, confirming the proton sequences within the two aromatic rings of the naphthalene core.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to an already assigned proton from the ¹H spectrum. For example, the singlet at ~δ 2.7 ppm would correlate to the carbon signal at ~δ 21 ppm, confirming the methyl group assignment.

A correlation from the methyl protons (~δ 2.7 ppm) to C-5, C-6, and C-4a, unequivocally placing the methyl group at the C-5 position.

Correlations from aromatic protons like H-2 and H-8 to the carbonyl carbon (~δ 168 ppm), confirming the location of the acyl chloride group at C-1.

Correlations between protons on one ring and carbons on the other (e.g., H-4 to C-5 and C-8a; H-8 to C-1 and C-7), confirming the fused ring structure.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is used to determine the molecular weight and deduce structural features. For this compound (C₁₂H₉ClO), the expected molecular weight is approximately 204.6 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺• and chlorine-containing fragments due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio.

The fragmentation pattern is highly diagnostic. Common fragmentation pathways for naphthoyl compounds involve the cleavage of bonds adjacent to the carbonyl group. oup.com Key expected fragments for this compound would include:

[M-Cl]⁺: Loss of the chlorine atom to give the 5-methyl-1-naphthoyl cation at m/z 169.

[M-COCl]⁺: Loss of the entire carbonyl chloride group to give the 5-methylnaphthalene radical cation at m/z 141.

Naphthyl-type fragments: Cleavage can also yield a methyl-naphthyl cation at m/z 141 or a naphthoyl cation at m/z 155 if the methyl group is lost, though this is less likely. nih.gov The base peak is often the most stable carbocation formed.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. spectralworks.comntnu.edu By measuring the mass of an ion with very high accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental formula. illinois.edujhu.edufiveable.me For this compound, HRMS would be used to measure the exact mass of the molecular ion. For example, the theoretical exact mass for C₁₂H₉³⁵ClO is 204.0342 g/mol . An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Characteristic Fragmentation Pathways of Acyl Chlorides

Mass spectrometry is a powerful tool for the structural elucidation of molecules, and for acyl chlorides, it provides distinct fragmentation patterns. The high reactivity of the acyl chloride functional group often leads to characteristic fragmentation pathways under electron ionization (EI). A common fragmentation involves the formation of an acylium ion, which is a prominent peak in the mass spectrum. For this compound, this would correspond to the [M-Cl]⁺ ion.

Another significant fragmentation pathway observed in related naphthoyl-containing compounds is the loss of a hydroxyl radical (OH), resulting in a characteristic [M-17]⁺ fragment ion. oup.comresearchgate.net This seemingly counterintuitive loss from a non-hydroxyl-containing molecule is thought to occur through rearrangement processes within the mass spectrometer. Additionally, fragmentation of the naphthyl ring system can occur, leading to ions at m/z 127 (naphthyl cation) and m/z 155 (naphthoyl cation). oup.comresearchgate.net In the case of this compound, the presence of the methyl group would be expected to influence the fragmentation pattern, potentially leading to additional characteristic losses.

Table 1: Predicted Characteristic Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 204.65 |

| Loss of Chlorine [M-Cl]⁺ | 169.06 |

| Naphthoyl Cation | 155.05 |

| Naphthyl Cation | 127.05 |

Note: The predicted m/z values are based on the monoisotopic mass of the most common isotopes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for aromatic compounds. Naphthoic acids and their derivatives exhibit characteristic absorption spectra in the UV region. science-softcon.de For this compound, two main absorption bands are expected: a high-energy π → π* transition at shorter wavelengths (<200 nm) and a lower-energy n → π* transition at longer wavelengths (around 235 nm). The n → π* transition involves the non-bonding electrons of the oxygen atom in the carbonyl group. The specific wavelengths and intensities of these absorptions can be influenced by the substitution pattern on the naphthalene ring and the solvent used for analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. measurlabs.com In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. libretexts.org For acyl chlorides, which can be thermally labile or reactive, careful selection of the injection port temperature and column is necessary to prevent degradation. The use of a capillary column with a non-polar or medium-polarity stationary phase would likely provide good resolution. oup.com When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for definitive identification of the separated components. oup.com

High-Performance Liquid Chromatography (HPLC) for Non-volatile Products

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally unstable. For the analysis of reactions involving this compound, such as its conversion to esters or amides, HPLC is an invaluable tool. A reverse-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common starting point. Detection is typically achieved using a UV detector set to a wavelength where the naphthoyl chromophore absorbs strongly. This allows for the quantification of the starting material, intermediates, and final products.

Specialized Techniques for Reactive Intermediates

The high reactivity of this compound means that it can readily react with nucleophiles, including trace amounts of water in solvents or on analytical instrumentation. fiveable.me To study the kinetics of its reactions or to analyze it in complex matrices, specialized techniques may be required. Derivatization is a common strategy where the acyl chloride is reacted with a suitable agent to form a more stable and easily detectable product prior to chromatographic analysis. For instance, reaction with an alcohol to form an ester or with an amine to form an amide can facilitate analysis by GC or HPLC.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline derivatives)

While this compound itself is a liquid at room temperature, its crystalline derivatives, such as amides or esters, can be analyzed using single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com The crystal structure of derivatives can offer insights into the steric and electronic effects of the 5-methyl-1-naphthoyl group and how it influences the packing of molecules in a crystal lattice. cdnsciencepub.comscience.gov Such studies have been performed on various naphthoic acid derivatives to understand their supramolecular chemistry. mdpi.com

Computational Chemistry and Theoretical Investigations of 5 Methyl 1 Naphthoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.com By calculating the electron density, DFT can predict a wide range of molecular properties. For 5-Methyl-1-naphthoyl chloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could elucidate its fundamental chemical nature. researchgate.netdergipark.org.tr

Key Areas of Investigation with DFT:

Optimized Molecular Geometry: DFT calculations would determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. This would reveal how the methyl group (-CH₃) and the acyl chloride group (-COCl) influence the planarity and geometry of the naphthalene (B1677914) ring system.

Electronic Properties and Reactivity Descriptors: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO and the HOMO-LUMO gap are key indicators of a molecule's electrophilicity and kinetic stability. dergipark.org.trijcce.ac.ir Acyl chlorides are known to be highly electrophilic and reactive due to the electron-withdrawing nature of the carbonyl and chlorine atom. libretexts.orgorganicchemistrytutor.com DFT would quantify the influence of the electron-donating methyl group on the reactivity of the carbonyl carbon.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. orientjchem.org For this compound, it would show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The area around the carbonyl carbon would be expected to show a strong positive potential, identifying it as the primary site for nucleophilic attack. orientjchem.org

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. bohrium.com These descriptors provide a quantitative measure of the molecule's reactivity. A hypothetical study would likely show this compound to have a high electrophilicity index, characteristic of a strong electrophile.

A theoretical DFT study would generate data that could be presented as follows:

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Definition | Predicted Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability; low value indicates high electrophilicity |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations of Reaction Mechanisms and Intermediates

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like chemical reactions. mdpi.comrsc.org For this compound, MD simulations could be used to study its behavior in solution and the mechanism of its reactions with nucleophiles.

Potential Applications of MD Simulations:

Solvation Effects: MD simulations can model how solvent molecules (e.g., water, ethanol) arrange around this compound. This is critical for understanding how the solvent influences reactivity, for example, by stabilizing transition states or intermediates in a nucleophilic acyl substitution reaction.

Reaction Pathway Analysis: The reaction of an acyl chloride with a nucleophile typically proceeds through a tetrahedral intermediate via an addition-elimination mechanism. libretexts.orglibretexts.org MD simulations, particularly reactive MD simulations (which allow for bond formation and breaking), could trace the entire reaction pathway. mdpi.com This would allow for the characterization of the structure and stability of the short-lived tetrahedral intermediate.

Conformational Dynamics: The simulation could explore the rotation around the C-C bond connecting the naphthalene ring to the carbonyl group, revealing the preferred conformations and the energy barriers between them. This can be important for understanding steric hindrance in reactions with bulky nucleophiles.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational method that attempts to correlate the chemical structure of a series of compounds with their measured reactivity. ijpsjournal.com A QSRR study for acyl chlorides would involve developing a mathematical model that predicts their reaction rates based on calculated structural or electronic parameters (descriptors).

Hypothetical QSRR Study Involving this compound:

Dataset Assembly: A series of substituted naphthoyl chlorides (including the 5-methyl derivative) would be synthesized, and their reaction rates with a specific nucleophile would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a variety of quantum chemical descriptors would be calculated using DFT. These could include electronic descriptors (like LUMO energy, partial atomic charge on the carbonyl carbon), steric descriptors (related to the size of the substituent), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that links the descriptors to the observed reactivity. rsc.org

Model Validation: The model's predictive power would be tested to ensure its reliability.

Such a study could quantify how the position and electronic nature of substituents on the naphthalene ring affect the electrophilicity and reaction rate of the acyl chloride group. For this compound, the model would predict its reactivity based on the calculated effect of the methyl group at the 5-position.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides, including naphthoyl chlorides, often involves reagents like thionyl chloride or oxalyl chloride. A common laboratory-scale synthesis involves refluxing the corresponding carboxylic acid, in this case, 5-methyl-1-naphthoic acid, with thionyl chloride, often in a solvent like toluene. chemicalbook.com While effective, these methods can generate hazardous byproducts.

Future research is poised to focus on developing more sustainable and "green" synthetic pathways. This includes the exploration of solid-supported chlorinating agents to simplify purification and minimize waste, as well as catalytic methods that can operate under milder conditions. For instance, the synthesis of functionalized naphthoyl chlorides, such as 5-chloro-8-nitro-1-naphthoyl chloride, has been achieved through multi-step sequences involving directing and blocking groups to achieve specific regioselectivity. acs.orgacs.org A similar strategic approach could be adapted for the synthesis of 5-Methyl-1-naphthoyl chloride from more accessible precursors, potentially reducing the number of steps and improving atom economy. The principles of green chemistry, aiming to reduce hazardous substance use and generation, will guide the design of these new processes. vapourtec.com

| Reagent | Role in Synthesis | Reference |

| Thionyl chloride | Conversion of carboxylic acids to acyl chlorides | chemicalbook.com |

| Oxalyl chloride | Conversion of carboxylic acids to acyl chlorides | clemson.edu |

| p-Toluenesulfonic acid | Catalyst for nitration in specific syntheses | acs.org |

Exploration of Advanced Catalytic Systems for Selective Transformations

The reactivity of this compound is largely defined by the electrophilic acyl chloride group. Advanced catalytic systems can harness this reactivity for highly selective chemical transformations. Future research will likely move beyond classical Friedel-Crafts acylations to more sophisticated C-H activation and cross-coupling reactions.

The development of transition-metal catalysis offers significant potential. For example, palladium-catalyzed reactions have been shown to mediate the carbochlorocarbonylation of unsaturated hydrocarbons using 2-naphthoyl chloride, a structural isomer of the 1-naphthoyl series. nih.gov Exploring similar palladium or rhodium-catalyzed systems could enable the direct coupling of this compound with a variety of organic substrates, building molecular complexity in a single step. Research into the hydroacylation of aldehydes has shown that substituents on the aromatic core, including methyl groups, are well-tolerated in rhodium-catalyzed processes. acs.org

Furthermore, the convergence of photoredox catalysis with transition metal catalysis presents a powerful paradigm for C-H functionalization. beilstein-journals.org Dual catalytic systems, perhaps using copper or palladium in conjunction with a photosensitizer, could activate otherwise inert C-H bonds for acylation with this compound under exceptionally mild, visible-light-driven conditions. The use of heterogeneous catalysts, such as FeCl3 supported on silica (B1680970) nanoparticles (FeCl3/SiO2 NPs), also offers a promising, sustainable approach for promoting complex reactions involving naphthalene-based structures. growingscience.com

| Catalyst Type | Potential Transformation | Reference |

| Palladium complexes | Cross-coupling reactions, carbochlorocarbonylation | nih.gov |

| Rhodium complexes | C-H functionalization, hydroacylation | acs.org |

| Dual Photoredox/Metal Catalysts | C-H acylation under visible light | beilstein-journals.org |

| Heterogeneous Catalysts (e.g., FeCl3/SiO2) | Multi-component reactions | growingscience.com |

Integration into Flow Chemistry for Enhanced Process Efficiency

Flow chemistry, or continuous-flow synthesis, is a modern chemical manufacturing paradigm that offers significant advantages in safety, scalability, and process control over traditional batch methods. researchgate.netillinois.edu Acyl chlorides like 1-naphthoyl chloride are known to be compatible with continuous flow systems. nbinno.com The future application of this technology to the synthesis and subsequent reactions of this compound is a logical and promising research direction.

The synthesis of this compound itself, which may involve hazardous reagents and be exothermic, could be rendered significantly safer in a flow reactor. The high surface-area-to-volume ratio of microreactors allows for superior heat transfer, mitigating thermal runaway risks. illinois.edu Furthermore, subsequent transformations using the acyl chloride can be "telescoped" in a continuous sequence, where the product of one reaction is immediately used as the substrate for the next without isolation. mdpi.com This approach streamlines multi-step syntheses, reduces waste, and can significantly shorten production times. The ability to operate under high pressure in flow reactors also allows for superheating solvents, potentially accelerating reaction rates beyond what is achievable at atmospheric pressure. illinois.edu

Design of Mechanistic Probes and Sensing Materials Utilizing the 5-Methyl-1-naphthoyl Moiety

The naphthalene (B1677914) core is an excellent fluorophore, and its derivatives are frequently employed in the design of chemical sensors. The 5-Methyl-1-naphthoyl moiety, with its specific substitution pattern, offers a unique scaffold for creating novel sensing materials and mechanistic probes.

Future research could focus on incorporating this moiety into larger molecular architectures to create fluorescent or colorimetric sensors. For example, new fluorescent probes for detecting analytes like chemical warfare agent simulants have been developed using naphthyl-ethanolamine structures. acs.org The electronic and steric properties imparted by the 5-methyl group could be exploited to fine-tune the selectivity and sensitivity of such sensors. The synthesis of triazole derivatives containing a methyl group for use as optical sensors for heavy metal ions demonstrates the utility of such functional groups in sensor design. dntb.gov.ua

Moreover, the 5-Methyl-1-naphthoyl group can serve as a valuable tool for studying reaction mechanisms. The steric and electronic influence of the peri-substituents (the carbonyl at C1 and the methyl group at C5) can be investigated in reactions to understand steric hindrance and electronic effects. For instance, the 5-chloro-8-nitro-1-naphthoyl group has been developed as a protective group for amines, where its removal is facilitated by the release of steric strain between the peri substituents. acs.orgacs.org A similar principle could be applied to design probes where a reaction event involving the acyl chloride triggers a measurable change due to interaction with the 5-methyl group, providing insight into complex reaction pathways.

Q & A

Q. How can contradictory reactivity data in different solvent systems be resolved?

- Methodological Answer : Design a solvent-polarity matrix (e.g., toluene, THF, DMF) to assess nucleophilic substitution rates. Use pseudo-first-order kinetics with GC-MS or ¹H NMR to track reaction progress. For example, in DMF, competing solvolysis may occur, requiring Arrhenius plots (Eₐ calculation) to disentangle solvent effects .

Q. What computational methods predict the regioselectivity of this compound in Friedel-Crafts acylations?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare LUMO distributions to identify electrophilic hotspots. Validate with experimental substituent-directing effects (e.g., methyl group’s +I effect at position 5) using competitive reaction studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points of this compound?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallize the compound from hexane/ethyl acetate (3:1) and characterize via DSC (heating rate: 5°C/min). Compare results with literature values (e.g., 48–52°C) and cross-check purity via HPLC (retention time: 8.2 min, 95% area) .

Experimental Design

Q. How to optimize reaction conditions for synthesizing this compound from 5-methyl-1-naphthoic acid?

- Methodological Answer : Use a factorial design (e.g., 2³ DOE) varying reagent equivalents (oxalyl chloride: 1.2–2.0 eq.), temperature (25–60°C), and reaction time (2–12 hrs). Monitor conversion via in-situ FT-IR. Optimal conditions (1.5 eq. reagent, 40°C, 6 hrs) yield >90% purity, validated by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.